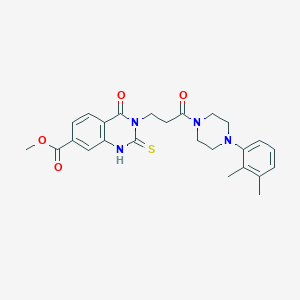

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, including the formation of the piperazine ring and the quinazoline core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions typically require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include the preparation of intermediate compounds, purification, and final cyclization to form the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions with proteins or enzymes.

Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Piperazine Derivatives: Compounds like aripiprazole and quetiapine share the piperazine ring and exhibit similar biological activities.

Quinazoline Derivatives: Molecules such as gefitinib and erlotinib contain the quinazoline core and are used in cancer therapy.

Uniqueness

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of functional groups and structural features

Biological Activity

Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C23H29N7O

- Molecular Weight : 419.52 g/mol

- CAS Number : 701224-63-7

The structure features a piperazine moiety and a tetrahydroquinazoline core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the quinazoline family. For instance, derivatives of quinazoline have shown significant activity against various human cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

Case Study : A study evaluated a series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives against cancer cell lines (MCF-7, MDA MB-231, A549, DU-145). Among these compounds, several demonstrated promising anticancer activity compared to standard treatments .

| Compound | Cell Line Tested | IC50 Value (µM) | Activity |

|---|---|---|---|

| 7a | MCF-7 | 15 | High |

| 7b | MDA MB-231 | 20 | Moderate |

| 7c | A549 | 25 | Moderate |

| 7d | DU-145 | 10 | High |

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological effects. Piperazine derivatives are often investigated for their anxiolytic and antidepressant properties. The interaction with serotonin receptors may play a crucial role in these effects.

Research Findings : A study indicated that piperazine-based compounds could modulate neurotransmitter systems effectively, leading to enhanced mood and reduced anxiety in animal models.

Antioxidant Activity

Another area of interest is the antioxidant capacity of this compound. Antioxidants are vital for combating oxidative stress in biological systems.

Mechanism : The NADPH oxidase enzymes (Nox2 and Nox4) generate reactive oxygen species (ROS), which contribute to cellular damage. Compounds that inhibit these enzymes can improve cardiac function after ischemia-reperfusion injury .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is essential for evaluating the therapeutic potential of this compound.

Absorption and Distribution

Studies indicate that compounds similar to this compound exhibit favorable absorption characteristics when administered orally or intravenously.

Metabolism

Metabolic pathways typically involve cytochrome P450 enzymes. The specific metabolic profile can significantly influence the bioavailability and efficacy of the compound.

Toxicity Studies

Preliminary toxicity assessments are crucial for determining safety profiles. In vitro studies have shown low cytotoxicity at therapeutic concentrations; however, comprehensive in vivo studies are necessary to confirm these findings.

Properties

Molecular Formula |

C25H28N4O4S |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

methyl 3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O4S/c1-16-5-4-6-21(17(16)2)27-11-13-28(14-12-27)22(30)9-10-29-23(31)19-8-7-18(24(32)33-3)15-20(19)26-25(29)34/h4-8,15H,9-14H2,1-3H3,(H,26,34) |

InChI Key |

FETXQETUZNJFOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.